molecular formula C16H16BrNO2 B11084492 6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11084492
M. Wt: 334.21 g/mol
InChI Key: AUFFOOSOKJKVKM-UHFFFAOYSA-N
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Description

4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER typically involves the reaction of 6-bromo-2H-1,3-benzoxazin-3(4H)-one with phenyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzoxazine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with similar structural properties.

    6-Nitro-2H-1,4-benzoxazin-3(4H)-one: A nitro-substituted benzoxazine with different reactivity.

    6-Amino-2H-1,4-benzoxazin-3(4H)-one: An amino-substituted benzoxazine with unique biological activities.

Uniqueness

4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution makes it particularly useful in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

6-bromo-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H16BrNO2/c1-19-15-5-2-12(3-6-15)9-18-10-13-8-14(17)4-7-16(13)20-11-18/h2-8H,9-11H2,1H3

InChI Key

AUFFOOSOKJKVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OC2

Origin of Product

United States

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